Heptyl-hydroxy-oxophosphanium
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Overview
Description
Heptyl-hydroxy-oxophosphanium is a unique organophosphorus compound characterized by the presence of a heptyl group, a hydroxy group, and an oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl-hydroxy-oxophosphanium typically involves the reaction of heptyl halides with phosphine oxides under controlled conditions. One common method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with a suitable phosphine oxide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptyl-hydroxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Heptyl-hydroxy-oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mechanism of Action
The mechanism of action of heptyl-hydroxy-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Heptyl-hydroxy-oxophosphanium can be compared with other organophosphorus compounds such as:
2-heptyl-4-quinolone: Known for its antimicrobial properties.
Tetrahydroisoquinoline derivatives: Exhibiting strong antifungal activities .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable asset in the development of new materials, drugs, and biochemical tools.
Properties
CAS No. |
21655-86-7 |
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Molecular Formula |
C7H16O2P+ |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
heptyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H15O2P/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3/p+1 |
InChI Key |
DFXVJUZVJSBGOJ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCC[P+](=O)O |
Origin of Product |
United States |
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